USP Pharmaceutical Analytical Impurity Certification: Guaranteed Purity for Regulatory-Grade Quantification
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is supplied as a USP Pharmaceutical Analytical Impurity (PAI) with certified purity ≥95% (HPLC) . In comparison, a non-USP-grade Aripiprazole impurity, such as Aripiprazole EP Impurity E (Dehydroaripiprazole), is available as a research chemical from multiple vendors with purity specifications ranging from 95% to 98%, but lacks the ISO 17034 and ISO/IEC 17025 certification that USP PAI materials provide . USP PAI materials are produced and certified in accordance with ISO 17034 and ISO/IEC 17025 , which mandates rigorous metrological traceability and uncertainty quantification. This certification ensures that the compound is suitable for use as a reference standard in validated analytical procedures .
| Evidence Dimension | Purity certification and regulatory acceptance for pharmaceutical impurity analysis |
|---|---|
| Target Compound Data | ≥95% purity (HPLC) with USP PAI certification (ISO 17034/ISO 17025) |
| Comparator Or Baseline | Dehydroaripiprazole (Aripiprazole EP Impurity E, CAS 129722-25-4): ≥95% to 98% purity, vendor-dependent, no universal ISO certification |
| Quantified Difference | Not directly quantifiable as a numeric difference in purity; the key differentiator is the presence versus absence of USP PAI certification, which is a binary regulatory quality attribute. |
| Conditions | HPLC purity analysis; certification per ISO 17034/17025 for USP PAI materials. |
Why This Matters
For regulatory submissions and validated analytical method development, the USP PAI certification provides documented metrological traceability that a generic research-grade impurity cannot offer, reducing the risk of method validation failure and regulatory queries.
